5-Bromo-2-fluoroanisole
Overview
Description
5-Bromo-2-fluoroanisole, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-1-fluoro-2-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Lithium-Ion Batteries
- Electrolyte Additive : 4-Bromo-1-fluoro-2-methoxybenzene was studied as a bi-functional electrolyte additive in lithium-ion batteries. It electrochemically polymerizes to form a protective film, providing overcharge protection and enhancing fire retardancy without affecting the battery's normal cycling performance (Zhang Qian-y, 2014).
Organic Synthesis and Catalysis
- Cobalt-Catalysed Carbonylation : This compound was part of a study on cobalt-catalysed methoxycarbonylation, where it remained stable during the reaction, demonstrating potential in synthesizing fluorinated benzoic acids (Boyarskiy et al., 2010).
- Sterically Protected Diphosphene : Used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, indicating its usefulness in synthesizing compounds with low-coordinate phosphorus atoms (Toyota et al., 2003).
Liquid Crystals
- Mesogenic Properties : Involved in the reaction with pseudo‐glucal to synthesize unsaturated β‐C‐aryl glycosides, leading to compounds used in the creation of chiral liquid crystals. Its substituents significantly influence the mesogenic properties of these compounds (Bertini et al., 2003).
Electrochemical Studies
- Electrochemical Fluorination : Studied in the context of electrochemical fluorination of aromatic compounds, contributing to understanding the mechanism and side reactions during the fluorination process (Horio et al., 1996).
Chemical Synthesis
- Halohydrin Formation : Acted as a catalyst in the ring opening of epoxides with elemental iodine and bromine, leading to high yields of vicinal iodo alcohols and bromo alcohols (Niknam et al., 2002).
Molecular Structure Analysis
- Torsional Potentials Study : Included in a study analyzing torsional potentials of methoxy groups in various compounds, helping understand molecular structural behavior (Klocker et al., 2003).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
4-Bromo-1-fluoro-2-methoxybenzene is a biochemical reagent . It is used as a biological material or organic compound for life science related research . .
Mode of Action
For instance, in electrophilic aromatic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It has been used in the synthesis of various compounds, such as 1,4-bis[(3′-fluoro-4′-n alkoxyphenyl)ethynyl]benzenes , indicating its potential role in influencing biochemical pathways related to these compounds.
Result of Action
It is known to be used in the synthesis of various compounds , suggesting that it may have a role in the formation of these compounds at the molecular level.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVMQEIGENUPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544839 | |
Record name | 4-Bromo-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103291-07-2 | |
Record name | 4-Bromo-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-fluoro-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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